molecular formula C20H24N4O4 B13999361 3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol) CAS No. 21323-29-5

3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)

Cat. No.: B13999361
CAS No.: 21323-29-5
M. Wt: 384.4 g/mol
InChI Key: QSRJXVLROCRHJY-UHFFFAOYSA-N
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Description

5-[[4-[(3-hydroxy-4-methoxy-phenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxy-phenol is a complex organic compound that features a piperazine ring and phenolic groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[(3-hydroxy-4-methoxy-phenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxy-phenol typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

5-[[4-[(3-hydroxy-4-methoxy-phenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxy-phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death. The phenolic groups are believed to play a crucial role in this process by generating reactive oxygen species that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[[4-[(3-hydroxy-4-methoxy-phenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxy-phenol apart is its unique combination of phenolic and piperazine moieties, which contribute to its potent antimicrobial properties. This makes it a promising candidate for further research and development in medicinal chemistry.

Properties

CAS No.

21323-29-5

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

5-[[4-[(3-hydroxy-4-methoxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C20H24N4O4/c1-27-19-5-3-15(11-17(19)25)13-21-23-7-9-24(10-8-23)22-14-16-4-6-20(28-2)18(26)12-16/h3-6,11-14,25-26H,7-10H2,1-2H3

InChI Key

QSRJXVLROCRHJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)O)O

Origin of Product

United States

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